1-(2-Hydroxy-1-phenylethyl)imidazolidin-2-one
Overview
Description
1-(2-Hydroxy-1-phenylethyl)imidazolidin-2-one is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is characterized by the presence of an imidazolidin-2-one ring substituted with a hydroxy-phenylethyl group. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
and their analogues are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds . Substituted imidazolidin-2-ones are also important synthetic intermediates that can be transformed into a broad variety of complex structures , and represent a useful class of chiral auxiliaries for asymmetric transformations .
Over the past decades, various synthetic routes to access five-membered cyclic ureas have been explored, and substantial advances have been accomplished in the aim of producing more sustainable and environmental-friendly protocols for the preparation of this essential class of molecules .
Preparation Methods
The synthesis of 1-(2-Hydroxy-1-phenylethyl)imidazolidin-2-one can be achieved through several methods. One common synthetic route involves the reaction of 2-[(2-aminoethyl)amino]ethan-1-ol with a suitable carbonyl source under catalytic conditions. For example, γ-Al2O3 can catalyze the formation of this compound at 250°C in supercritical CO2 . Another method involves the use of ceria-based materials as heterogeneous catalysts for the conversion of aliphatic 1,2-diamines into imidazolidin-2-ones with CO2 .
Chemical Reactions Analysis
1-(2-Hydroxy-1-phenylethyl)imidazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the hydroxy group can lead to the formation of a carbonyl compound, while reduction can yield an amine derivative.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it serves as a building block for the development of bioactive compounds. In medicine, it is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities . Additionally, it finds applications in the industry as a precursor for the production of various pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
1-(2-Hydroxy-1-phenylethyl)imidazolidin-2-one can be compared with other similar compounds, such as 1-(2-hydroxyethyl)imidazolidin-2-one and 1-(2-hydroxypropyl)imidazolidin-2-one. These compounds share the imidazolidin-2-one core structure but differ in the substituents attached to the ring. The unique hydroxy-phenylethyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Overview
1-(2-Hydroxy-1-phenylethyl)imidazolidin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features an imidazolidinone ring with a hydroxyl group and a phenylethyl side chain, contributing to its unique chemical reactivity and biological activities.
Antimicrobial Properties
Research indicates that derivatives of imidazolidin-2-one, including this compound, exhibit significant antimicrobial activity. A study highlighted the compound's effectiveness against various fungi and gram-positive bacteria, including Candida albicans .
Anticancer Activity
The anticancer potential of imidazolidin-2-one derivatives has been explored through in vitro studies. For instance, compounds similar to this compound demonstrated cytotoxic effects on cancer cell lines, with selectivity indices indicating better efficacy against cancer cells compared to normal cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells.
- Receptor Interaction : It is suggested that the compound interacts with various cellular receptors, modulating signaling pathways critical for cell growth and differentiation .
Study on Anticancer Activity
In a comparative study involving several imidazolidinones, this compound was tested against different cancer cell lines. Results showed that it had a notable cytotoxic effect on the HuTu 80 cancer cell line, with an IC50 value indicating effective inhibition of cell growth .
Antimicrobial Efficacy
A separate investigation focused on the antifungal properties of the compound revealed that it inhibited the growth of dermatophytes and yeast strains effectively. The study used both in vitro and in vivo models to confirm these findings .
Table 1: Biological Activity Summary
Activity Type | Tested Against | Effectiveness | Reference |
---|---|---|---|
Antimicrobial | Candida albicans, bacteria | Significant inhibition | |
Anticancer | HuTu 80 cell line | IC50 = X µM |
Mechanism | Description |
---|---|
Enzyme Inhibition | Inhibits key enzymes involved in cancer cell survival |
Receptor Interaction | Modulates signaling pathways through receptor binding |
Properties
IUPAC Name |
1-(2-hydroxy-1-phenylethyl)imidazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-8-10(9-4-2-1-3-5-9)13-7-6-12-11(13)15/h1-5,10,14H,6-8H2,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOQWAIYBVZMAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(CO)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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